
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl and nitro group, and an amide linkage to a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 6-methylpyridine to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with phenylprop-2-enamide under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(6-Methyl-5-aminopyridin-2-yl)-N-phenylprop-2-enamide.
Scientific Research Applications
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide
- 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide
Uniqueness
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89862-07-7 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(6-methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O3/c1-11-14(18(20)21)9-7-13(16-11)8-10-15(19)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChI Key |
BJGMNRJOOWSXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=CC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
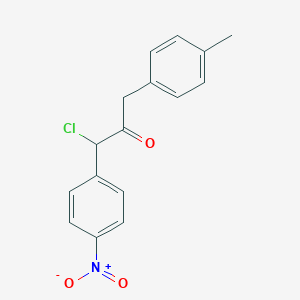
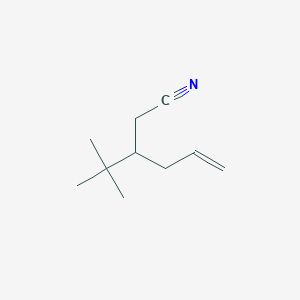

![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
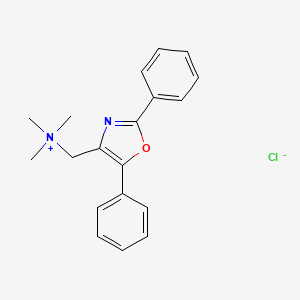
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)

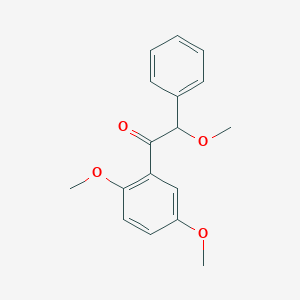
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)
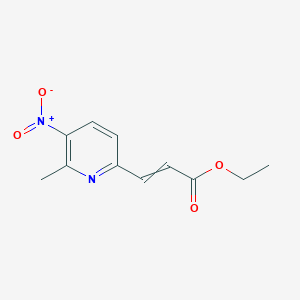
![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
